![molecular formula C16H38N8O6S B1525060 Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid CAS No. 14279-76-6](/img/structure/B1525060.png)
Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid
Descripción general
Descripción
“Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid” is a chemical compound with the CAS Number: 14279-76-6 . It is also known as a sulfuric acid compound with N’'- [3- (4-morpholinyl)propyl]guanidine (1:2) . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of the compound is C16H38N8O6S . The InChI Code is 1S/2C8H18N4O.H2O4S/c29-8(10)11-2-1-3-12-4-6-13-7-5-12;1-5(2,3)4/h21-7H2,(H4,9,10,11);(H2,1,2,3,4) .Physical And Chemical Properties Analysis
The molecular weight of “Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid” is 470.59 g/mol . The compound is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Bis(2-[3-(morpholin-4-yl)propyl]guanidine) sulfuric acid and its derivatives have been studied for various applications in scientific research, focusing primarily on their synthesis, chemical properties, and potential applications in materials science and chemistry. One study details the synthesis and characterization of bis(morpholinothiocarbonyl) disulphide, exploring its reactions with iodine and highlighting its potential as a precursor in the synthesis of complex organic compounds (Bigoli et al., 1985). Similarly, research on bis(guanidine) ligands for use in biomimetic coordination chemistry has extended to include various derivatives, providing a foundation for exploring their applications in mimicking biological systems (Herres‐Pawlis et al., 2005).
Applications in Biomimetic Coordination Chemistry
The development of bis(guanidine) ligands, including derivatives relevant to bis(2-[3-(morpholin-4-yl)propyl]guanidine), has been a significant area of research, with applications aimed at biomimetic coordination chemistry. These studies have led to the synthesis of novel bis(guanidine)copper(i) compounds, demonstrating the tuning of copper(I)–dioxygen reactivity, which could have implications for understanding and mimicking enzymatic processes that involve metal ions and dioxygen (Herres‐Pawlis et al., 2005).
Material Science and Self-Healing Materials
Research has also focused on the use of bis(2-[3-(morpholin-4-yl)propyl]guanidine) derivatives in the field of material science, particularly in the design of self-healing materials. A study on catalyst-free room-temperature self-healing elastomers using aromatic disulfide metathesis showcases the potential of these compounds in developing materials that can repair themselves without external intervention, indicating a promising avenue for future applications in sustainable and durable materials (Rekondo et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-morpholin-4-ylpropyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18N4O.H2O4S/c2*9-8(10)11-2-1-3-12-4-6-13-7-5-12;1-5(2,3)4/h2*1-7H2,(H4,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSVERXWAZQKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C(N)N.C1COCCN1CCCN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



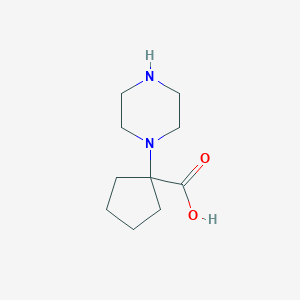
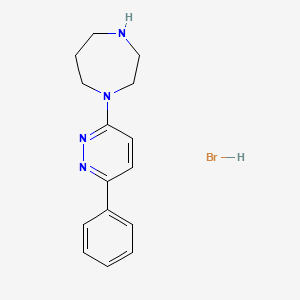
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1524979.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B1524980.png)
![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1524981.png)
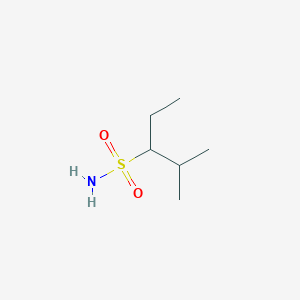
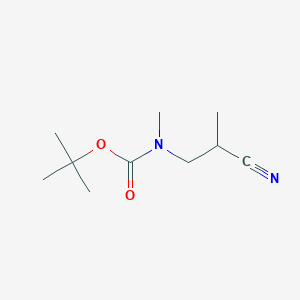
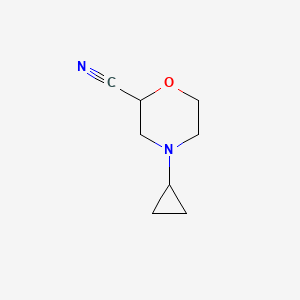
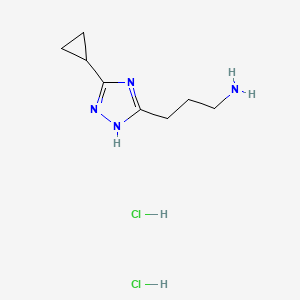
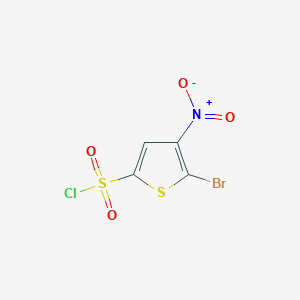
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
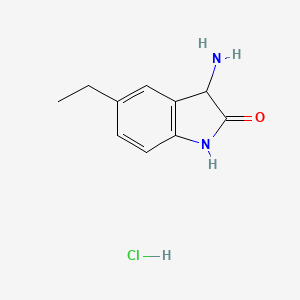
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)